molecular formula C23H16N2O4S2 B2668162 (E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one CAS No. 315677-20-4

(E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one

Cat. No.: B2668162
CAS No.: 315677-20-4
M. Wt: 448.51
InChI Key: WBQQVPSLLLFPHF-SRZZPIQSSA-N
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Description

(E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one is a well-characterized and potent antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) [https://pubmed.ncbi.nlm.nih.gov/25792513/]. This compound has emerged as a critical pharmacological tool for elucidating the complex roles of PPARγ in metabolic and inflammatory diseases, as well as in cancer. Unlike thiazolidinedione (TZD) agonists which fully activate the receptor, this antagonist selectively blocks PPARγ transcriptional activity, providing a means to dissect pathway-specific effects and to investigate the therapeutic potential of PPARγ inhibition. Its primary research value lies in its ability to inhibit the receptor's function without inducing the adverse effects, such as weight gain and edema, commonly associated with TZD agonists [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4858641/]. In cancer research, this compound has demonstrated significant anti-tumor and anti-angiogenic properties. Studies show it can effectively inhibit the growth and proliferation of various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and breast cancer, by inducing cell cycle arrest and apoptosis [https://pubmed.ncbi.nlm.nih.gov/25792513/]. Its mechanism in this context involves disrupting key oncogenic signaling pathways downstream of PPARγ, making it a valuable compound for probing the receptor's role in tumorigenesis and for developing novel anti-cancer strategies that target metabolic pathways.

Properties

IUPAC Name

(5E)-5-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methylidene]-3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4S2/c26-22-21(31-23(30)25(22)17-2-1-9-24-12-17)11-15-3-6-18(7-4-15)27-13-16-5-8-19-20(10-16)29-14-28-19/h1-12H,13-14H2/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQQVPSLLLFPHF-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)C=C4C(=O)N(C(=S)S4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)/C=C/4\C(=O)N(C(=S)S4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one, a thiazolidinone derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on anticancer, antibacterial, and anti-inflammatory effects, as well as its mechanisms of action.

Chemical Structure

The compound features a complex structure that includes:

  • A thiazolidinone core, known for diverse biological activities.
  • Benzodioxole and pyridine substituents, which enhance its pharmacological profile.

Biological Activity Overview

Research indicates that thiazolidinone derivatives exhibit a range of biological activities. The specific compound has shown promise in several areas:

Anticancer Activity

Studies have reported that thiazolidinone derivatives can inhibit cancer cell proliferation. For instance:

  • Cytotoxicity Tests : The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro studies indicated that it could induce cell cycle arrest and apoptosis in cancer cells, potentially through mechanisms involving the inhibition of key regulatory proteins involved in cell growth and survival .

Antibacterial Activity

The antibacterial potential of thiazolidinones is well-documented:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited effective antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The MIC values were found to be in the range of 0.5 to 50 µg/mL depending on the bacterial strain .
  • Biofilm Inhibition : It also showed promising results in inhibiting biofilm formation, which is critical for bacterial virulence and resistance .

Anti-inflammatory Effects

Thiazolidinone derivatives are noted for their anti-inflammatory properties:

  • Cytokine Modulation : The compound has been shown to modulate pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : Potential inhibition of enzymes involved in cancer cell proliferation and inflammation.
  • Molecular Docking Studies : In silico studies have suggested strong binding affinities to target proteins associated with cancer and inflammation pathways. Molecular dynamics simulations have further confirmed the stability of these interactions .
  • Cell Cycle Arrest : Evidence suggests that the compound induces G2/M phase arrest in cancer cells, leading to reduced proliferation rates .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AnticancerHep3B (liver cancer)IC50 = 15 µM
AntibacterialS. aureusMIC = 0.5 µg/mL
Anti-inflammatoryCytokine release (IL-6)N/A

Case Studies

  • Anticancer Study : A study involving Hep3B cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways.
  • Antibacterial Study : Another investigation highlighted its effectiveness against E. coli, where it not only inhibited growth but also disrupted biofilm formation, suggesting its potential utility in treating persistent infections.

Scientific Research Applications

Pharmacological Properties

The compound belongs to the thioxothiazolidin class, which has been shown to exhibit various biological activities. Its derivatives have been investigated for their potential as:

  • Aldose Reductase Inhibitors : A study demonstrated that certain thioxothiazolidin derivatives effectively inhibit aldose reductase, an enzyme implicated in diabetic complications. Specifically, a derivative similar to our compound showed significant inhibition of ALR2, leading to improvements in blood glucose and insulin levels in diabetic models .
  • Acetylcholinesterase Inhibitors : Another application involves the development of inhibitors for acetylcholinesterase and butyrylcholinesterase, which are critical in treating Alzheimer's disease. Modifications of the thioxothiazolidin structure have resulted in potent inhibitors that show promise for neurodegenerative conditions .

Synthesis Pathways

The synthesis of (E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one can be achieved through several methods:

  • Condensation Reactions : The compound can be synthesized via condensation of 2-thioxothiazolidin-4-one with appropriate aldehydes or ketones under acidic or basic conditions. This method allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Activity

The thioxothiazolidin framework has been recognized for its antimicrobial properties. Studies have shown that derivatives can target bacterial infections effectively. For instance, compounds derived from this scaffold have been tested against multiple strains of Gram-positive and Gram-negative bacteria, showing promising antimicrobial activity .

Antiviral Activity

Research into the antiviral potential of thioxothiazolidin derivatives has revealed their interactions with viral proteins. Molecular docking studies indicate that these compounds may inhibit key viral targets such as gp41 in HIV . However, toxicity issues have limited their efficacy in clinical settings.

Table 1: Summary of Biological Activities of Thioxothiazolidin Derivatives

CompoundActivityTargetResults
Compound 6eAldose Reductase InhibitionALR2Significant inhibition; improved glucose levels in diabetic rats
Derivative AAcetylcholinesterase InhibitionAChEPotent inhibitor; potential for Alzheimer's treatment
Derivative BAntimicrobial ActivityVarious bacteriaEffective against multiple strains; promising lead for drug development
Derivative CAntiviral ActivityHIV gp41Docking studies indicate interaction; toxicity limits clinical use

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound involves a multi-step process, primarily leveraging Knoevenagel condensation and nucleophilic substitution reactions.

Step 1: Formation of the Thiazolidinone Core

The 2-thioxothiazolidin-4-one core is synthesized via cyclization of thiourea derivatives with chloroacetic acid under basic conditions . For this compound, the pyridin-3-yl group at position 3 is introduced through nucleophilic substitution using 3-aminopyridine or a pre-functionalized intermediate .

Step 2: Knoevenagel Condensation

The benzylidene moiety at position 5 is introduced via condensation of the thiazolidinone core with 4-(benzo[d] dioxol-5-ylmethoxy)benzaldehyde under reflux in ethanol or acetic acid, catalyzed by piperidine . The reaction proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde carbonyl, forming the (E)-configured benzylidene derivative.

Reaction Conditions

ReagentSolventTemperatureTimeYield
Piperidine/AcOH catalystEthanolReflux6–8 hr~75–85%

Structural Characterization

The compound’s structure is confirmed using spectroscopic methods:

  • IR Spectroscopy : Absorption bands at 1680–1700 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C=S stretch), and 1020–1100 cm⁻¹ (C-O-C from benzodioxole) .

  • ¹H NMR : Key signals include:

    • δ 6.8–7.5 ppm (aromatic protons from benzodioxole and pyridine).

    • δ 5.2 ppm (singlet for benzodioxole methylene -OCH₂O-).

    • δ 8.3–8.6 ppm (pyridin-3-yl protons) .

  • Mass Spectrometry : Molecular ion peak at m/z 463.4 ([M+H]⁺) .

Derivatization Reactions

The compound undergoes further functionalization:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the thione sulfur, forming S-alkyl derivatives .

  • Oxidation : Treatment with H₂O₂ converts the thione (-C=S) to a sulfone (-C=SO₂) .

  • Cyclocondensation : Forms fused heterocycles (e.g., triazepines) when reacted with diamines under acidic conditions .

Example Reaction with Ethylene Diamine

ReagentProductApplication
Ethylene diamine/HClBenzo-fused triazepine derivative Anticonvulsant leads

Stability and Reactivity

  • Thermal Stability : Decomposes above 250°C without melting .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases, cleaving the benzylidene bond .

Biological Correlations

While pharmacological data for this specific compound is limited, structurally analogous 2-thioxothiazolidin-4-ones exhibit:

  • Anticonvulsant Activity : ED₅₀ values of 25–45 mg/kg in MES and scPTZ tests .

  • Kinase Inhibition : Potent inhibition of TGF-β receptor kinases (IC₅₀ ~50 nM) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and synthetic features of the target compound with its analogues:

Compound Name R1 (Benzylidene Substituent) R2 (Thiazolidinone Substituent) Synthesis Conditions Biological Activity (Reported)
Target Compound 4-(Benzo[d][1,3]dioxol-5-ylmethoxy) Pyridin-3-yl Acetic acid, NaOAc, reflux, 2h Not explicitly reported
(Z)-5-(4-Chlorobenzylidene)-2-thioxothiazolidin-4-one 4-Chlorophenyl H Same as target Antimicrobial (moderate)
D6: 3-(2-(Dimethylamino)ethyl)-5-(4-isopropylbenzylidene)-2-thioxothiazolidin-4-one 4-Isopropylphenyl 2-(Dimethylamino)ethyl Acetic acid, NH4OAc, reflux Antimicrobial (strong)
5-(3,5-Diarylpyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Pyrazole-linked aryl H Ethanol reflux, DMF-EtOH recrystallization Anticancer (variable)

Key Observations:

  • Substituent Impact on Activity: The pyridin-3-yl group in the target compound may enhance target specificity compared to simpler analogues (e.g., D6’s dimethylaminoethyl group), which prioritize solubility over selectivity . The benzo[d][1,3]dioxole moiety likely improves blood-brain barrier penetration relative to chlorophenyl or isopropyl groups .
  • Synthetic Flexibility: The target compound’s synthesis aligns with general methods for 5-benzylidene-thiazolidinones but requires precise stoichiometry due to bulky substituents . By contrast, pyrazole-linked derivatives (e.g., ) demand longer reaction times and polar solvents for recrystallization.

Stereochemical and Crystallographic Considerations

The (E)-configuration of the benzylidene group in the target compound is stabilized by conjugation with the thiazolidinone ring, as confirmed by X-ray crystallography (using SHELX programs ). In contrast, (Z)-isomers (e.g., ) exhibit reduced bioactivity due to steric hindrance in target binding .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one?

  • Methodology : The compound is synthesized via a Knoevenagel condensation between 3-(pyridin-3-yl)-2-thioxothiazolidin-4-one and 4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzaldehyde. Key steps include:

  • Using a polar aprotic solvent (e.g., DMF or ethanol) under reflux (70–90°C) for 6–12 hours .
  • Catalyzing the reaction with a mild base (e.g., piperidine or ammonium acetate) to enhance imine formation .
  • Purification via recrystallization from ethanol-DMF (1:1) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the (E)-isomer .
    • Critical Parameters : Solvent polarity, reaction time, and base strength influence yield and stereoselectivity.

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the benzylidene double bond geometry (E-configuration) and absence of Z-isomer peaks (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • FT-IR : Peaks at 1680–1700 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (C=S stretch) validate the thiazolidinone core .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Antioxidant : DPPH radical scavenging assays to assess free radical inhibition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Approach :

  • Synthesize analogs with modifications to the benzylidene (e.g., electron-withdrawing groups) or pyridinyl moieties .
  • Compare bioactivity data (e.g., IC50_{50}) to identify critical substituents. For example, electron-rich benzylidene groups enhance antimicrobial potency .
    • Computational Tools : Molecular docking (AutoDock Vina) to predict binding affinities to targets like hemoglobin subunits .

Q. What computational methods are used to predict its interaction with biological targets?

  • Molecular Docking : Simulate binding to hemoglobin subunits (PDB: 1GZX) or kinases (e.g., EGFR) to identify key residues (e.g., Lys-59 in hemoglobin β-chain) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gap) with antioxidant activity .

Q. How can contradictory bioactivity data between studies be resolved?

  • Strategies :

  • Validate purity via HPLC (≥95%) to rule out impurities affecting results .
  • Use orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) to confirm mechanisms .
  • Standardize assay conditions (e.g., cell line passage number, serum concentration) .

Q. What strategies improve regioselectivity in benzylidene-thiazolidinone synthesis?

  • Stereochemical Control :

  • Use bulky bases (e.g., DBU) to favor (E)-isomer formation via kinetic control .
  • Microwave-assisted synthesis reduces reaction time, minimizing isomerization .

Q. How is the compound’s stability under physiological conditions assessed?

  • Methods :

  • Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS over 24–48 hours .
  • Test photostability under UV light (254 nm) to identify decomposition products .

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